3-Chloro-5-methanesulfinylpyridin-2-amine
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Overview
Description
3-Chloro-5-methanesulfinylpyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 g/mol It is a pyridine derivative, characterized by the presence of a chlorine atom at the 3-position, a methanesulfinyl group at the 5-position, and an amine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methanesulfinylpyridin-2-amine typically involves the introduction of the methanesulfinyl group onto a pyridine ring followed by chlorination and amination. One common method involves the reaction of 3-chloropyridine with methanesulfinyl chloride under controlled conditions to introduce the methanesulfinyl group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methanesulfinylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the methanesulfinyl group, yielding a simpler pyridine derivative.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group yields a sulfone derivative, while substitution of the chlorine atom can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-5-methanesulfinylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Chloro-5-methanesulfinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfinyl group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methanesulfonylpyridin-2-amine: This compound is similar in structure but has a methanesulfonyl group instead of a methanesulfinyl group.
3-Chloro-2-aminopyridine: Lacks the methanesulfinyl group, making it less complex.
Uniqueness
3-Chloro-5-methanesulfinylpyridin-2-amine is unique due to the presence of the methanesulfinyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-5-methylsulfinylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-11(10)4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNNINRBFVLHKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC(=C(N=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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